![molecular formula C15H14Cl2OS2 B2385388 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol CAS No. 400081-05-2](/img/structure/B2385388.png)
1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reactivity
- Synthesis of Bis(1-phenoxy-propen-2-yl)-sulfanes : A study focused on transforming Bis(1-chloro-3-phenoxy-prop-2-yl)-sulfanes into phenoxyvinyl sulfanes, showcasing its utility in synthesizing model compounds for unsaturated macrocycles derived from dithiacrown ethers (Hollmann et al., 1993).
- Manganese-Mediated Synthesis of Cyclic Peroxides : This study utilized various alkene compounds, including 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol derivatives, in reactions with molecular oxygen to produce cyclic peroxides, highlighting its role in complex organic synthesis (Qian et al., 1992).
Material Science and Chemistry
- Synthesis of Aromatic Polyimides : Research demonstrated the synthesis of transparent polyimides with high refractive indices using derivatives of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol, illustrating its importance in the development of high-performance materials (Tapaswi et al., 2015).
- Characterization of Diarylmethyl Sulfur and Selenium Compounds : A study focused on synthesizing and characterizing novel symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds, demonstrating the compound's versatility in organometallic chemistry (Bhasin et al., 2004).
Catalysis and Chemical Reactions
- Oxidation of Alcohols Catalyzed by Oxo-Rhenium Complexes : This research explored the use of oxo-rhenium complexes for the oxidation of alcohols, employing derivatives of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol as catalysts, showcasing its potential in selective oxidation processes (Sousa et al., 2013).
Electronic and Optical Properties
- Investigation of Schiff Base Derivatives : A study synthesized and analyzed Schiff base derivatives of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol, revealing insights into their structural and electronic properties, which are vital for applications in molecular electronics and photonics (Khalid et al., 2018).
Propriétés
IUPAC Name |
1,3-bis[(3-chlorophenyl)sulfanyl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2OS2/c16-11-3-1-5-14(7-11)19-9-13(18)10-20-15-6-2-4-12(17)8-15/h1-8,13,18H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOZHESVHJNDJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC(CSC2=CC(=CC=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

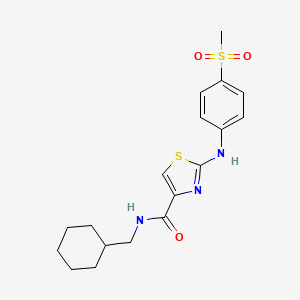

![N-(1-cyanocyclohexyl)-2-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}acetamide](/img/structure/B2385309.png)
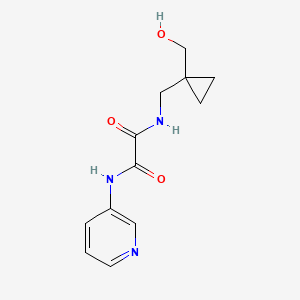
![Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2385311.png)
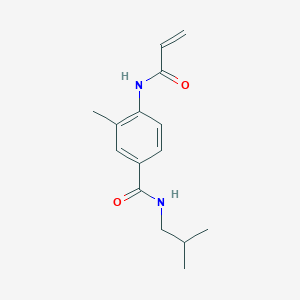
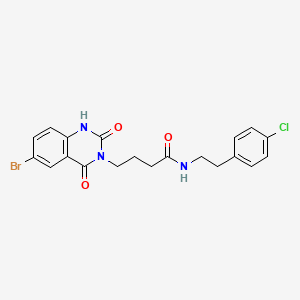
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide](/img/structure/B2385316.png)

![3-[(4-Chlorophenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2385321.png)
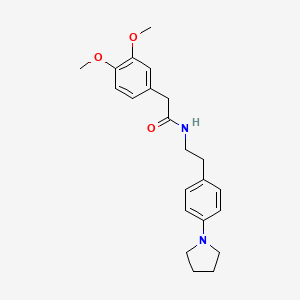
![8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2385325.png)
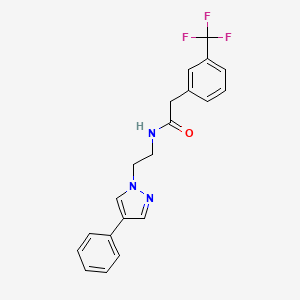
![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2385327.png)